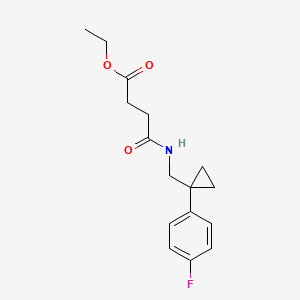

Ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate

Descripción

Propiedades

IUPAC Name |

ethyl 4-[[1-(4-fluorophenyl)cyclopropyl]methylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO3/c1-2-21-15(20)8-7-14(19)18-11-16(9-10-16)12-3-5-13(17)6-4-12/h3-6H,2,7-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKURVGYXRKVPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCC1(CC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

Attachment of the Fluorophenyl Ring: The fluorophenyl ring is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the cyclopropyl intermediate.

Formation of the Amino Group: The amino group is introduced through a reductive amination reaction, where the intermediate reacts with an amine source in the presence of a reducing agent.

Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, and other nucleophiles

Major Products

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Substituted fluorophenyl derivatives

Aplicaciones Científicas De Investigación

Synthesis Overview

- Starting Materials : Common precursors include cyclopropylmethyl amines and various acylating agents.

- Key Reactions :

- Ugi Reaction : A prominent method used for synthesizing related compounds, which combines amines, carboxylic acids, and isocyanides to form peptidomimetics.

- Cyclization Reactions : Essential for forming the cyclopropane ring structure, often employing transition metal catalysts.

Biological Activities

Ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate has shown promising biological activities in various studies:

Antiviral Activity

Research indicates that compounds with similar structures exhibit inhibitory effects against viruses such as SARS-CoV-2. For example, derivatives with fluorinated phenyl groups have demonstrated significant antiviral potency, suggesting that ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate may also possess similar properties .

Anticancer Potential

Studies have explored the anticancer properties of related compounds, particularly those containing piperidine rings. These compounds have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .

Structure-Activity Relationship (SAR)

The introduction of various substituents on the phenyl and cyclopropyl moieties has been shown to significantly affect the biological activity of these compounds:

- Fluoro Substituents : Enhance potency against specific targets.

- Cyclopropane Ring : Contributes to the overall stability and bioactivity of the molecule.

Study on Antiviral Efficacy

A recent study evaluated a series of derivatives based on ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate for their efficacy against viral infections. The results indicated a dose-dependent reduction in viral load comparable to established antiviral treatments .

Anticancer Research

In another investigation, researchers synthesized several analogs of ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate and tested their cytotoxic effects on various cancer cell lines. The findings revealed that specific modifications led to enhanced cytotoxicity, making these compounds potential candidates for further development as anticancer agents .

Mecanismo De Acción

The mechanism of action of Ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate can be compared with other similar compounds, such as:

Ethyl 4-(((1-(4-chlorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

Ethyl 4-(((1-(4-bromophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate: Contains a bromine atom, leading to different chemical and biological properties.

Ethyl 4-(((1-(4-methylphenyl)cyclopropyl)methyl)amino)-4-oxobutanoate: The presence of a methyl group instead of fluorine affects its steric and electronic properties.

The uniqueness of Ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions compared to its analogs.

Actividad Biológica

Ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's chemical structure includes a cyclopropyl group, a fluorophenyl group, and an amino group, which may contribute to its unique biological properties. The molecular formula is , with a molecular weight of 250.31 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C14H19FN2O |

| Molecular Weight | 250.31 g/mol |

| IUPAC Name | Ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate |

| InChI Key | IEEXXKMPAGWLBT-UHFFFAOYSA-N |

The biological activity of Ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate is primarily mediated through its interactions with specific molecular targets. These interactions may involve:

- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways.

- Enzyme Modulation : It could act as an inhibitor or activator of certain enzymes, altering metabolic processes.

Research indicates that the presence of the fluorophenyl group enhances lipophilicity, potentially improving the compound's ability to cross cellular membranes and interact with intracellular targets .

Anticancer Properties

Studies have shown that compounds similar to Ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate exhibit significant anticancer properties. For instance, analogs with cyclopropyl moieties have been evaluated for their cytotoxic effects on various cancer cell lines, indicating potential as chemotherapeutic agents .

Antiviral Activity

Research on structurally related compounds has demonstrated antiviral properties, particularly against HIV. The structure-activity relationship (SAR) studies suggest that modifications in the cyclopropyl and fluorophenyl groups can significantly enhance antiviral potency .

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of Ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate on B16 melanoma cells, revealing submicromolar range activity. This indicates strong potential for further development as an anticancer agent .

- Antiviral Evaluation : In a comparative study of cyclopropyl derivatives, compounds with similar structures showed promising antiviral activity against HIV-1, suggesting that modifications to the cyclopropane structure could lead to enhanced efficacy .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the preparation of the 1-(4-fluorophenyl)cyclopropylmethylamine intermediate. A common approach is:

Cyclopropanation : Reacting 4-fluorostyrene with diethylzinc and diiodomethane to form the cyclopropane ring .

Amination : Coupling the cyclopropylmethyl group with a protected amine via reductive amination or nucleophilic substitution .

Esterification : Introducing the 4-oxobutanoate moiety using ethyl chlorooxobutanoate under basic conditions (e.g., triethylamine in THF) .

Yield optimization requires strict control of temperature (0–5°C for cyclopropanation) and anhydrous conditions to prevent hydrolysis of intermediates. HPLC monitoring (C18 columns, acetonitrile/water gradient) is recommended for purity assessment .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- NMR : H NMR confirms the cyclopropane ring (δ 0.5–1.5 ppm for cyclopropyl protons) and fluorophenyl group (δ 7.2–7.8 ppm). Discrepancies in integration ratios may arise from rotamers; variable-temperature NMR or DFT calculations can resolve these .

- HRMS : Exact mass analysis (e.g., m/z 349.1422 for CHFNO) validates molecular identity .

- IR : Absorbance at ~1680 cm confirms the ketone group, while ester C=O appears at ~1730 cm. Contradictions in carbonyl peaks due to tautomerism require X-ray crystallography for definitive structural assignment .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or cyclopropane ring-opening reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

- Cyclopropane Stability : The ring’s strain energy (~27 kcal/mol) and fluorophenyl electron-withdrawing effects reduce susceptibility to ring-opening .

- Nucleophilic Attack : The amino group’s nucleophilicity (NPA charge ~-0.55) directs reactivity toward electrophilic carbons in the oxobutanoate chain. MD simulations (NAMD/VMD) predict solvent effects on reaction pathways .

Experimental validation via kinetic studies (e.g., monitoring by F NMR) is recommended to reconcile computational and empirical data .

Q. What strategies mitigate conflicting bioactivity data in enzyme inhibition assays (e.g., COX-2 vs. Kynurenine-3-hydroxylase)?

Discrepancies arise from assay conditions:

- COX-2 Inhibition : IC values vary with substrate concentration (arachidonic acid vs. COX-2-specific fluorogenic probes). Standardize using recombinant human COX-2 and a fluorescence polarization assay .

- Kynurenine-3-Hydroxylase : Cell permeability differences (logP ~2.5) may reduce intracellular efficacy. Use membrane-permeabilized cell models or structural analogs with improved logD (e.g., methyl ester derivatives) .

Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) and co-crystallization studies to identify binding poses .

Q. How do steric and electronic effects of the cyclopropane ring influence the compound’s metabolic stability in vitro?

- Steric Effects : The cyclopropane ring’s rigidity reduces CYP450-mediated oxidation at the methylene bridge. LC-MS/MS analysis of liver microsomes shows <10% degradation over 60 minutes .

- Electronic Effects : The 4-fluorophenyl group’s electron-withdrawing nature stabilizes the amine against N-dealkylation. Compare with non-fluorinated analogs (e.g., 4-methylphenyl derivatives) to isolate electronic contributions .

Stability optimization: Introduce deuterium at labile positions (e.g., cyclopropane C-H) to prolong half-life .

Methodological Guidelines

Q. What analytical workflows are recommended for detecting degradation products during long-term storage?

- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B). Monitor via UPLC-PDA-MS (Waters Acquity, BEH C18 column) .

- Degradants : Hydrolysis of the ester group yields 4-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-4-oxobutanoic acid (m/z 321.1156). Oxidative degradants include N-oxide derivatives (m/z 365.1378) .

- Storage : Lyophilize and store at -20°C under argon to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.